1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Overview
Description
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound with the molecular formula C6H12N2OThis compound is a colorless liquid at room temperature and is primarily used as a solvent in various chemical reactions due to its high polarity and ability to dissolve a wide range of substances .
Mechanism of Action
Target of Action
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, also known as 1,3-dimethyltetrahydropyrimidin-2(1H)-one, is a versatile solvent used in various chemical reactions . The primary targets of this compound are the reactants in the chemical reactions where it is used as a solvent.
Mode of Action
This compound interacts with its targets by facilitating chemical reactions. It is used as a solvent in the N-alkylation of amines, O-alkylation of aldoses, and synthesis of poly(arylethers) . It also acts as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .
Pharmacokinetics
Its properties such as boiling point (146 °c/44 mmhg) and density (1.06 g/mL at 25 °C) can affect its behavior and efficacy as a solvent.
Action Environment
Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound as a solvent. For example, its boiling point indicates that it can be used in reactions requiring elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common method involves the reaction of 1,3-dimethylurea with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Another method involves the cyclization of N,N-dimethylformamide dimethyl acetal with urea under acidic conditions. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microreactors and in-line IR analysis to monitor the reaction progress and optimize conditions for maximum yield . The continuous flow method is preferred for its efficiency, scalability, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
N-Alkylation: It reacts with alkyl halides to form N-alkylated products.
O-Alkylation: It can also undergo O-alkylation with aldehydes to form ethers.
Cyclocondensation: It participates in cyclocondensation reactions with hydrazine derivatives to form pyrazoles.
Common Reagents and Conditions
N-Alkylation: Typically involves alkyl halides and a base such as sodium hydride or potassium carbonate.
O-Alkylation: Uses aldehydes and an acid catalyst.
Cyclocondensation: Requires hydrazine derivatives and an acid catalyst.
Major Products
N-Alkylated Products: These are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
O-Alkylated Products: These ethers are valuable in the synthesis of complex organic molecules.
Pyrazoles: These compounds have significant biological activity and are used in medicinal chemistry.
Scientific Research Applications
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is widely used in scientific research due to its versatility as a solvent and reagent. Some of its applications include:
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is often compared with other cyclic urea derivatives, such as:
1,3-Dimethyl-2-imidazolidinone: Similar in structure but with a different ring size, leading to variations in solvent properties and reactivity.
Tetramethylurea: Acyclic urea derivative with different solubility and reactivity characteristics.
N,N-Dimethylformamide: A commonly used solvent with similar polarity but different chemical properties.
The uniqueness of this compound lies in its combination of high polarity, low toxicity, and ability to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUOGQBMYCBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074575 | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless liquid; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7226-23-5 | |
Record name | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7226-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.